2-hydrazino-2-oxo-N-1,3-thiazol-2-ylacetamide
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Overview
Description
2-hydrazino-2-oxo-N-1,3-thiazol-2-ylacetamide is a chemical compound with the molecular formula C5H7N4O2S.
Mechanism of Action
Mode of Action
Similar compounds have been found to exhibit significant analgesic and anti-inflammatory activities , suggesting that this compound may interact with its targets to modulate pain and inflammation pathways.
Biochemical Pathways
Based on its potential analgesic and anti-inflammatory activities , it can be hypothesized that this compound may influence pathways related to pain perception and inflammation.
Result of Action
, similar compounds have demonstrated significant anticancer activity against various cell lines, suggesting potential cytotoxic effects.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-hydrazino-2-oxo-N-1,3-thiazol-2-ylacetamide typically involves the reaction of thiosemicarbazide with ethyl acetoacetate under acidic conditions. The reaction proceeds through the formation of an intermediate, which then cyclizes to form the thiazole ring .
Industrial Production Methods
the general approach involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity .
Chemical Reactions Analysis
Types of Reactions
2-hydrazino-2-oxo-N-1,3-thiazol-2-ylacetamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert it into hydrazine derivatives.
Substitution: It can undergo nucleophilic substitution reactions, where the hydrazino group is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Nucleophiles like amines and alcohols are commonly used in substitution reactions.
Major Products Formed
The major products formed from these reactions include various hydrazine derivatives, oxides, and substituted thiazole compounds .
Scientific Research Applications
2-hydrazino-2-oxo-N-1,3-thiazol-2-ylacetamide has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent.
Industry: It is used in the development of new materials and chemical processes.
Comparison with Similar Compounds
Similar Compounds
Thiosemicarbazide: A precursor in the synthesis of 2-hydrazino-2-oxo-N-1,3-thiazol-2-ylacetamide.
Ethyl acetoacetate: Another precursor used in the synthesis.
Hydrazine derivatives: Compounds with similar hydrazino groups.
Uniqueness
This compound is unique due to its thiazole ring structure, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications .
Properties
IUPAC Name |
2-hydrazinyl-2-oxo-N-(1,3-thiazol-2-yl)acetamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H6N4O2S/c6-9-4(11)3(10)8-5-7-1-2-12-5/h1-2H,6H2,(H,9,11)(H,7,8,10) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GGGTVZGEWBPIDH-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CSC(=N1)NC(=O)C(=O)NN |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H6N4O2S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
186.19 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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